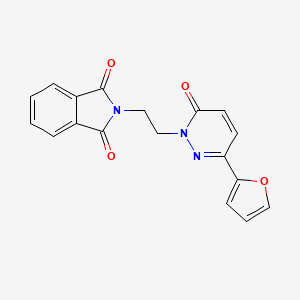
2-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione is a complex organic molecule that may be synthesized through various chemical reactions involving furan derivatives and isoindoline-1,3-dione. The structure of this compound suggests that it could have interesting chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of multisubstituted furan derivatives can be achieved through a Brønsted acid-promoted formal (3 + 2) annulation strategy, as reported in the synthesis of multisubstituted furan-3-carbothioates . This method utilizes α-oxo ketene dithioacetals as 1,3-bis-nucleophiles in a cascade reaction with isoindoline-1,3-dione-derived propargyl alcohols. The reaction proceeds under metal-free conditions and is regioselective, which is crucial for the synthesis of complex molecules like the one . The scale-up of this synthesis and further transformations of the synthesized product have been explored, indicating the versatility of this synthetic approach .
Molecular Structure Analysis
The molecular structure of related isoindoline-1,3-dione derivatives has been studied through crystallography and density functional theory (DFT) calculations . These studies provide insights into the geometric structure of the crystal and theoretical models, which show a close correlation. Such analyses are essential for understanding the molecular conformation and potential interaction sites of the compound, which could be relevant for its reactivity and biological activity .
Chemical Reactions Analysis
The reactivity of furan derivatives and their interactions with other compounds, such as oxindole and Lawesson reagent, have been investigated . These studies have led to the synthesis of new derivatives of 2-oxobutanoic acid, bis-furanone, and bis-pyrrolone, which are potentially biologically active compounds . The reactions of furan-2,3-diones with oxindole are particularly relevant for the synthesis of nonbenzoid oxa-analogous isoindigoid dyes and other related structures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the isoindoline-1,3-dione derivatives have been shown to possess biological activity as AChE inhibitors, which suggests that the compound may also exhibit biological properties . Additionally, the low acute toxicity of these derivatives indicates a favorable safety profile, which could be beneficial for potential therapeutic applications .
Applications De Recherche Scientifique
Electrochromic Applications
Electron-deficient pyrrolo-acenaphtho-pyridazine-diones, which share structural motifs with the query compound, have been synthesized for electrochromic applications. These compounds, including ones with furan-substituted derivatives, exhibit very low-lying lowest unoccupied molecular orbital (LUMO) levels, making them suitable for electrochromic devices. They display reversible color changes with high optical contrasts in the near-infrared region, indicating potential use in smart windows or displays (Cho et al., 2015).
Corrosion Inhibition
Novel aza-pseudopeptides, including derivatives of isoindoline-1,3-dione, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These compounds show efficient inhibition performance, suggesting their utility in protecting metals against corrosion. The findings may have implications for the development of new materials with enhanced durability and lifespan (Chadli et al., 2017).
Photoinduced Oxidative Annulation
Research on the photoinduced direct oxidative annulation involving furan and thiophene derivatives has led to the synthesis of highly functionalized polyheterocyclic compounds. These reactions proceed without the need for transition metals or oxidants, contributing to the green chemistry approaches in synthesizing complex molecules (Zhang et al., 2017).
Antimicrobial and Antioxidant Agents
Phthalimide derivatives, including isoindoline-1,3-dione, have been synthesized and evaluated for their in vitro antimicrobial, antioxidant, and anti-inflammatory activities. These compounds show significant potential in medical applications, with some derivatives exhibiting better activity than standard drugs in certain tests. This highlights the possibility of using structurally similar compounds for developing new therapeutics (Lamie et al., 2015).
Propriétés
IUPAC Name |
2-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-16-8-7-14(15-6-3-11-25-15)19-21(16)10-9-20-17(23)12-4-1-2-5-13(12)18(20)24/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOMWYLJKTXVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

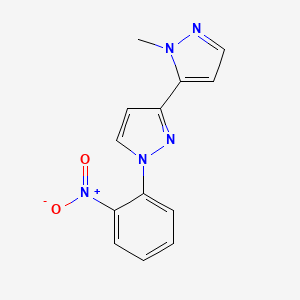

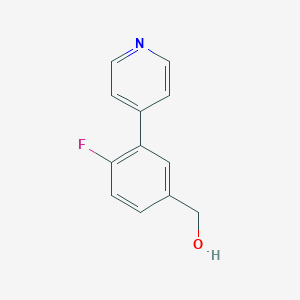
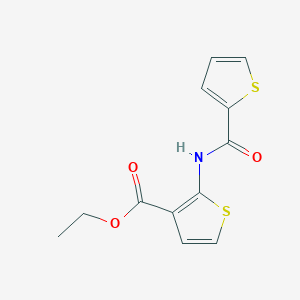
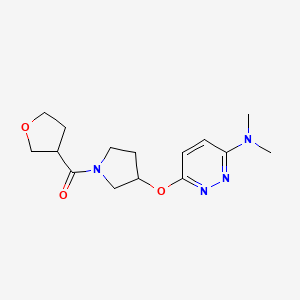
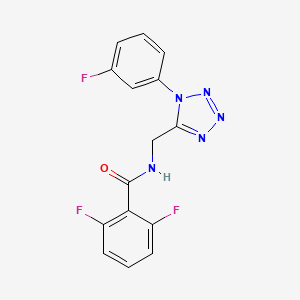
![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)
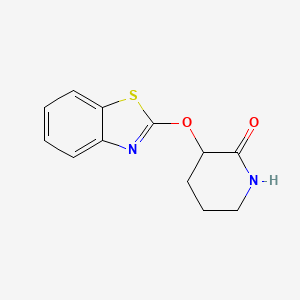
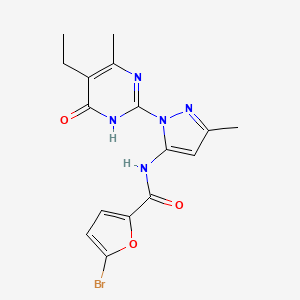
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)
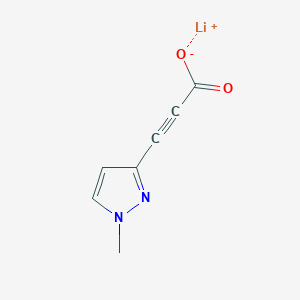
![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)